molecular formula C8H13N3OS B12000032 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one CAS No. 3120-51-2

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Cat. No.: B12000032
CAS No.: 3120-51-2
M. Wt: 199.28 g/mol
InChI Key: AZYPFBHBVLBWIA-UHFFFAOYSA-N
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Description

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of an amino group, two ethyl groups, and a thioxo group attached to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding dihydropyrimidinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group and amino group play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
  • 6-Amino-1,3-diethyl-2-oxo-2,3-dihydropyrimidin-4(1h)-one
  • 6-Amino-1,3-dipropyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Uniqueness

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is unique due to the presence of both ethyl groups and the thioxo group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS No. 3120-51-2) is a heterocyclic compound belonging to the thioxopyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.

  • Molecular Formula : C8H13N3OS
  • Molecular Weight : 199.28 g/mol
  • IUPAC Name : 6-amino-1,3-diethyl-2-sulfanylidenepyrimidin-4-one
  • CAS Number : 3120-51-2
PropertyValue
Molecular Weight199.28 g/mol
IUPAC NameThis compound
SMILESCCN1C(=CC(=O)N(C1=S)CC)N

Synthesis

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base like sodium ethoxide. The reaction is usually performed under reflux conditions using ethanol as a solvent .

Antimicrobial Activity

Research indicates that derivatives of thioxopyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Klebsiella and Escherichia coli, with IC50 values ranging from 1.19 to 2 mg/mL . The structural features of thioxopyrimidines contribute to their ability to disrupt microbial growth.

Anticancer Potential

This compound has been evaluated for its anticancer properties. A study focusing on pyrimidine derivatives reported that certain compounds exhibited cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active compounds reported IC50 values below 5 μM in these assays .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may act on specific kinases involved in cancer progression. For example, studies on related thioxopyrimidine derivatives have shown promising results in inhibiting Pim kinases, which are implicated in various cancers .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Interaction : The amino and thioxo groups facilitate interactions with enzyme active sites, potentially leading to inhibition.
  • Cellular Uptake : The lipophilic nature of the ethyl groups may enhance cellular uptake, allowing for greater bioavailability and efficacy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thioxopyrimidine derivatives:

  • Antioxidant Activity : A series of synthesized pyrimidinones were tested for antioxidant properties using DPPH assays. Compounds demonstrated significant radical scavenging activity with IC50 values lower than that of ascorbic acid .
  • Cytotoxicity Assays : Compounds derived from similar structures were tested against various cancer cell lines. The most potent inhibitors showed IC50 values indicating strong anticancer potential .

Properties

CAS No.

3120-51-2

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

6-amino-1,3-diethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C8H13N3OS/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3

InChI Key

AZYPFBHBVLBWIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N(C1=S)CC)N

Origin of Product

United States

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